Acetic acid, [(phenylmethyl)imino]-, ethyl ester
Description
Acetic acid, [(phenylmethyl)imino]-, ethyl ester is an ethyl ester derivative of acetic acid functionalized with a benzylimino group (-N=CH-C₆H₅). This compound features a unique combination of ester and imine functionalities, which may influence its chemical reactivity, polarity, and biological activity. These analogs are frequently identified in plant extracts, fruit aromas, and microbial metabolites, where they contribute to flavor profiles, antimicrobial activity, and catalytic processes .
Properties
CAS No. |
64222-28-2 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2-benzyliminoacetate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
JMBOCDZJIKZLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(benzylimino)acetate can be synthesized through several methods. One common approach involves the condensation of benzylamine with ethyl glyoxylate. The reaction typically occurs in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of ethyl 2-(benzylimino)acetate often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is usually obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(benzylimino)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to produce primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: Produces benzylglycine.
Reduction: Yields benzylamine.
Substitution: Results in various substituted glycine derivatives.
Scientific Research Applications
Ethyl 2-(benzylimino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylimino)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to bioactive molecules that modulate various biochemical pathways. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes, thereby influencing their activity .
Comparison with Similar Compounds
Acetic Acid Phenylmethyl Ester (Benzyl Acetate)
- Structure: Ethyl ester replaced by a benzyl group; lacks the imino substituent.
- Occurrence : Widely detected in plant extracts (e.g., Pergularia daemia ethyl acetate extract) and fruit wines, contributing to floral and fruity aromas .
- Applications : Used as a flavoring agent and antimicrobial compound. For example, it inhibits Pseudomonas sp. (binding energy: -6.1 kcal/mol) .
Butanoic Acid Phenylmethyl Ester
- Structure: Phenylmethyl ester of butanoic acid (C₄ acid chain).
- Occurrence : Listed in compound databases (PubChem CID 318) and identified in microbial volatile organic compounds (VOCs) .
- Applications : Implicated in antifungal activity; longer carbon chain increases lipophilicity compared to acetic acid derivatives.
9,12-Octadecadienoic Acid (Z,Z)-, Phenylmethyl Ester
- Structure : Polyunsaturated fatty acid ester with a benzyl group.
- Occurrence : Major component in Pergularia daemia ethyl acetate extracts and Syzygium fruticosum seed extracts .
- Applications : Likely contributes to antioxidant and anti-inflammatory activities due to conjugated double bonds.
- Key Difference : The extended unsaturated chain confers radical-scavenging properties, absent in the target compound.
Functional Analogs
Ethyl Esters with Heteroatom Substituents
- Examples: Ethyl cyano(hydroxyimino)acetate: Contains cyano and hydroxyimino groups, enhancing electrophilicity and metal-binding capacity .
- Key Difference: The imino group in the target compound may offer unique coordination sites for metal catalysts or enzymatic interactions, unlike simple aliphatic esters.
Chemical and Physical Properties
- Solubility: The imino group may improve aqueous solubility compared to purely aliphatic esters (e.g., ethyl palmitate).
Biological Activity
Acetic acid, [(phenylmethyl)imino]-, ethyl ester, also known as ethyl 2-(benzylimino)acetate, is an organic compound with the molecular formula C₁₁H₁₃NO₂. This compound features a unique imino group that significantly influences its biological activity and potential applications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃NO₂
- CAS Number : 64222-28-2
- Functional Groups : Imino group, ethyl ester
The presence of the imino group enhances the compound's reactivity and interaction with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through interactions with specific molecular targets. The compound acts as a precursor to bioactive molecules, influencing enzyme activity and cellular signaling pathways. The lipophilic nature of the benzyl group allows for effective interaction with hydrophobic regions in proteins, enhancing its biological efficacy.
Comparative Analysis
The following table summarizes the comparative biological activities of this compound and related compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C₁₁H₁₃NO₂ | Modulates enzyme activity; potential drug precursor |
| Ethyl 2-(benzylideneamino)acetate | C₁₄H₁₅NO₂ | Different reactivity profile; less lipophilic |
| Ethyl N-(1-phenylethyl)glycinate | C₁₄H₁₉NO₂ | Potentially different biological activities |
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study demonstrated that acetic acid derivatives exhibit significant immunomodulatory effects. The imino group in these compounds was found to enhance their interaction with immune cells, indicating potential therapeutic applications in immunology .
- Anticancer Properties : Research has indicated that similar compounds can induce apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to cell death, showcasing the potential for this compound as a candidate for anticancer drug development .
- Neuroprotective Effects : Investigations into related compounds have shown that they can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This suggests that this compound may possess similar neuroprotective properties, warranting further exploration in Alzheimer's disease research .
Summary of Findings
The biological activity of this compound is characterized by its unique structural features that confer distinct chemical properties. Its potential applications span various fields, including drug development for cancer therapy and neuroprotection. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. How can researchers address conflicting bioactivity data in studies involving this compound?
- Methodological Answer : Conflicting bioactivity may stem from impurities or stereochemical variations. Re-test the compound after rigorous purification (e.g., preparative HPLC) and confirm enantiomeric purity via chiral chromatography. Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
